molecular formula C15H19N3 B12107939 Ergolin-8-amine, 6-methyl-, (8a)-

Ergolin-8-amine, 6-methyl-, (8a)-

Cat. No.: B12107939
M. Wt: 241.33 g/mol
InChI Key: KGUBZNRUCSWDAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-amino-6-methylergoline typically involves the use of ergot alkaloid derivatives as starting materials. The reaction conditions often include specific solvents like ethanol and methanol, and the process may involve multiple steps to achieve the desired product .

Industrial Production Methods

Industrial production methods for 8a-amino-6-methylergoline are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is produced in controlled environments to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

8a-Amino-6-methylergoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of 8a-amino-6-methylergoline, while reduction may produce more stable forms of the compound .

Scientific Research Applications

8a-Amino-6-methylergoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8a-amino-6-methylergoline involves its interaction with dopamine receptors. It acts as a partial agonist at these receptors, influencing various physiological processes. The molecular targets include dopamine D2 receptors, and the pathways involved are related to neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8a-Amino-6-methylergoline is unique due to its specific structure and its role as an intermediate in the synthesis of other pharmacologically active compounds. Its ability to interact with dopamine receptors makes it valuable in both research and pharmaceutical applications .

Properties

IUPAC Name

7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUBZNRUCSWDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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